![molecular formula C18H28ClN3O3 B12567198 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine CAS No. 192510-78-4](/img/structure/B12567198.png)
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine is an organic compound that features a morpholine ring substituted with a 2,5-dibutoxy-4-[(E)-chlorodiazenyl]phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of a suitable aniline derivative with nitrous acid to form a diazonium salt, which is then coupled with a chlorinated aromatic compound to form the chlorodiazenyl intermediate.
Introduction of the dibutoxy groups: The chlorodiazenyl intermediate is then subjected to alkylation reactions with butyl bromide in the presence of a base to introduce the dibutoxy groups.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate with diethanolamine under acidic conditions to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorodiazenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of substituted phenylmorpholine derivatives.
科学的研究の応用
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological functions.
類似化合物との比較
Similar Compounds
4-{2,5-Dibutoxy-4-nitrophenyl}morpholine: Similar structure but with a nitro group instead of a chlorodiazenyl group.
4-{2,5-Dibutoxy-4-aminophenyl}morpholine: Similar structure but with an amino group instead of a chlorodiazenyl group.
4-{2,5-Dibutoxy-4-hydroxyphenyl}morpholine: Similar structure but with a hydroxyl group instead of a chlorodiazenyl group.
Uniqueness
4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine is unique due to the presence of the chlorodiazenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
192510-78-4 |
|---|---|
分子式 |
C18H28ClN3O3 |
分子量 |
369.9 g/mol |
IUPAC名 |
chloro-(2,5-dibutoxy-4-morpholin-4-ylphenyl)diazene |
InChI |
InChI=1S/C18H28ClN3O3/c1-3-5-9-24-17-14-16(22-7-11-23-12-8-22)18(25-10-6-4-2)13-15(17)20-21-19/h13-14H,3-12H2,1-2H3 |
InChIキー |
DPUHPTZQAQPTRW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=C(C=C1N=NCl)OCCCC)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
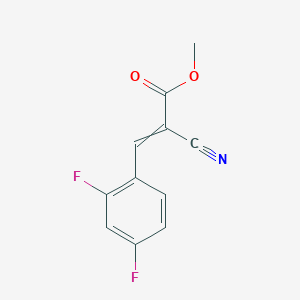


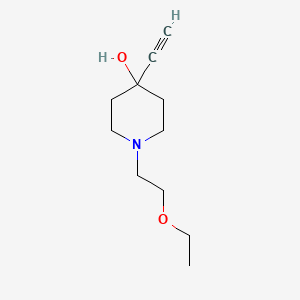

![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
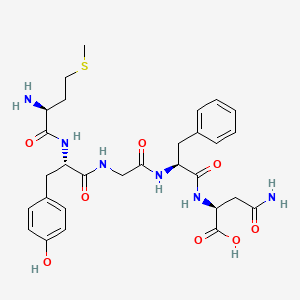
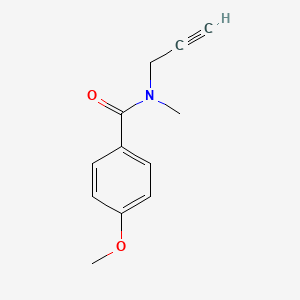

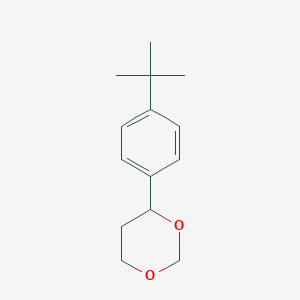

![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
